molecular formula C5H10OP+ B12978068 1-Oxophosphinan-1-ium CAS No. 890651-12-4

1-Oxophosphinan-1-ium

Cat. No.: B12978068
CAS No.: 890651-12-4
M. Wt: 117.11 g/mol
InChI Key: MFTKMJCLNKMCEL-UHFFFAOYSA-N
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Description

Phosphinane 1-oxide is a cyclic organophosphorus compound characterized by a six-membered ring containing a phosphorus atom bonded to an oxygen atom This compound is part of the broader class of phosphine oxides, which are known for their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphinane 1-oxide can be synthesized through several methods. One common approach involves the oxidation of phosphinanes using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired phosphine oxide .

Industrial Production Methods: Industrial production of phosphinane 1-oxide often employs large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity, making the process more economically viable .

Chemical Reactions Analysis

Types of Reactions: Phosphinane 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphine oxide derivatives, phosphinates, and phosphates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphinane 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphinane 1-oxide exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The phosphorus-oxygen bond is highly polar, allowing for strong interactions with nucleophiles and electrophiles. This property makes phosphinane 1-oxide an effective catalyst and reagent in various chemical reactions. The specific pathways involved depend on the nature of the reaction and the substrates used .

Comparison with Similar Compounds

Uniqueness: Phosphinane 1-oxide is unique due to its cyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity profiles .

Properties

CAS No.

890651-12-4

Molecular Formula

C5H10OP+

Molecular Weight

117.11 g/mol

IUPAC Name

phosphinan-1-ium 1-oxide

InChI

InChI=1S/C5H10OP/c6-7-4-2-1-3-5-7/h1-5H2/q+1

InChI Key

MFTKMJCLNKMCEL-UHFFFAOYSA-N

Canonical SMILES

C1CC[P+](=O)CC1

Origin of Product

United States

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